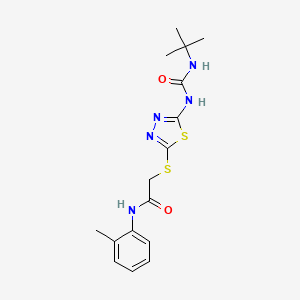
2-((6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone: is a complex organic molecule with a unique structure. Let’s break down its components:
Thiazole Ring: The thiazole ring (4-methylthiazol-5-yl) contributes to the compound’s aromaticity and stability.
Pyridazine Ring: The pyridazine ring (6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl) adds further complexity and functionality.
Piperidine Group: The piperidine group (1-(piperidin-1-yl)ethanone) enhances its pharmacological properties.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound A, but one common approach involves the following steps:
Thiazole Synthesis: Start with 2-aminothiazole and react it with 3-methoxybenzaldehyde to form the thiazole ring.
Pyridazine Formation: Combine the thiazole intermediate with 2,3-dichloropyridazine to construct the pyridazine ring.
Piperidine Addition: Introduce piperidine via reductive amination to obtain the final compound.
Industrial Production: In industry, Compound A is synthesized on a larger scale using optimized conditions. Catalysts, solvents, and temperature play crucial roles in achieving high yields.
Chemical Reactions Analysis
Compound A undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction yields the corresponding thioether or amine.
Substitution: Halogenation or nucleophilic substitution reactions occur at appropriate sites.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Major products depend on reaction conditions and substituents. For instance, oxidation may yield sulfoxides or sulfones, while reduction produces thioethers or amines.
Scientific Research Applications
Compound A’s versatility makes it valuable in various fields:
Medicine: It exhibits promising pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Chemistry: Researchers explore its reactivity and use it as a building block for novel compounds.
Industry: It finds applications in materials science, catalysis, and drug development.
Mechanism of Action
The exact mechanism remains an active area of research. studies suggest that Compound A interacts with specific molecular targets, modulating cellular pathways. Further investigations are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound A stands out due to its unique combination of thiazole, pyridazine, and piperidine moieties. Similar compounds include Compound B) and Compound C), but their structures lack the same complexity.
: Reference 1: Research Paper Title : Reference 2: Research Paper Title
Properties
Molecular Formula |
C22H24N4O2S2 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C22H24N4O2S2/c1-15-21(30-22(23-15)16-7-6-8-17(13-16)28-2)18-9-10-19(25-24-18)29-14-20(27)26-11-4-3-5-12-26/h6-10,13H,3-5,11-12,14H2,1-2H3 |
InChI Key |
VNMXRJYOONODNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11246011.png)
![2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246020.png)
![N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11246023.png)
![N-cyclohexyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11246024.png)

![1,1'-[3-phenyl-6-(thiophen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246037.png)
![N-(3,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246045.png)
![1-[7-Acetyl-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one](/img/structure/B11246046.png)
![1-[3-Cyclohexyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11246052.png)
![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11246054.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B11246071.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246074.png)
![1,1'-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11246075.png)
![N-(3,4-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246077.png)
